molecular formula C17H22N2O3 B1227585 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole

Cat. No. B1227585
M. Wt: 302.37 g/mol
InChI Key: NVWWGFWYIXBRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2-methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole is a member of methoxybenzenes.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Efficacy : Research shows that certain imidazole derivatives exhibit significant corrosion inhibition properties. For instance, a study by Prashanth et al. (2021) found that 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), a derivative, displayed a high corrosion inhibition efficiency of up to 96% on mild steel in acidic solutions. This suggests a potential application of similar imidazole derivatives, like the one , in protecting metals from corrosion (Prashanth et al., 2021).

Pharmaceutical Synthesis

  • Identification in Pharmaceutical Synthesis : Imidazole derivatives are identified as key intermediates or impurities in the synthesis of certain pharmaceuticals. A study by Venkannaa et al. (2015) reports the presence of methoxy imidazole derivatives during the preparation of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, a key intermediate in synthesizing an antihypertensive drug (Venkannaa et al., 2015).

Estrogen Receptor Interaction

  • Estrogen Receptor Interaction : Studies have demonstrated that imidazole derivatives can interact with estrogen receptors. Gust et al. (2002) synthesized 4, 5‐Bis(4‐hydroxyphenyl)imidazoles and tested their binding with estrogen receptors, indicating a potential for therapeutic applications in hormone-related conditions (Gust et al., 2002).

Antiprotozoal Activity

  • Antiprotozoal Activity : A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized by Pérez‐Villanueva et al. (2013) displayed strong antiprotozoal activity against parasites like Trichomonas vaginalis and Giardia intestinalis. This indicates the potential of imidazole derivatives in developing new antiprotozoal drugs (Pérez‐Villanueva et al., 2013).

Molecular Docking and Adsorption Studies

  • Molecular Docking and Adsorption : Kumar et al. (2020) performed molecular docking studies on imidazole derivatives, indicating their potential interaction with biological targets and adsorption activity on graphene, suggesting applications in material science and drug development (Kumar et al., 2020).

Sensor Development

  • Sensor Development : Imidazole derivatives have been utilized in chemosensors. Afandi et al. (2020) synthesized an imidazole derivative which showed potential as a colorimetric sensor for amines (Afandi et al., 2020).

Biological Activities

  • Biological Studies : Imidazole derivatives like 2-(4-Methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole have been studied for their biological activities, including antimicrobial and anticancer effects, underscoring their pharmaceutical significance (Ramanathan, 2017).

Drug Synthesis Modulators

  • Drug Synthesis Modulators : Imidazole derivatives play a role as modulators in drug synthesis. Schmitt et al. (1997) synthesized various imidazole derivatives and tested their affinity for benzodiazepine receptors, which is crucial in developing central nervous system drugs (Schmitt et al., 1997).

Catalysis

  • Catalysis Applications : Timofeeva et al. (2019) demonstrated that zeolitic imidazolate frameworks, including imidazole derivatives, act as efficient heterogeneous catalysts in industrial processes (Timofeeva et al., 2019).

Antiproliferative Activity

  • Antiproliferative Activity : Dake et al. (2017) evaluated the antiproliferative activity of various substituted 2, 4, 5-triphenyl-1H-imidazole derivatives against cancer cell lines, highlighting their potential in cancer research (Dake et al., 2017).

properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-[2-[2-(2-methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole

InChI

InChI=1S/C17H22N2O3/c1-3-5-15-6-4-7-16(20-2)17(15)22-13-12-21-11-10-19-9-8-18-14-19/h3-4,6-9,14H,1,5,10-13H2,2H3

InChI Key

NVWWGFWYIXBRBJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCCOCCN2C=CN=C2)CC=C

Canonical SMILES

COC1=CC=CC(=C1OCCOCCN2C=CN=C2)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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